molecular formula C24H27NO6S B2895835 Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate CAS No. 681841-15-6

Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate

Cat. No.: B2895835
CAS No.: 681841-15-6
M. Wt: 457.54
InChI Key: PGGFESGOYWVFPO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate is a complex ester derivative featuring a 4-methoxyphenyl group and a 4-ethoxynaphthalene-1-sulfonamido substituent.

Properties

IUPAC Name

ethyl 3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6S/c1-4-30-22-14-15-23(20-9-7-6-8-19(20)22)32(27,28)25-21(16-24(26)31-5-2)17-10-12-18(29-3)13-11-17/h6-15,21,25H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGFESGOYWVFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate, with the molecular formula C23H24N2O7S and a molecular weight of 472.51 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for various pharmacological effects, and it is often studied in the context of medicinal chemistry.

The biological activity of this compound can be attributed to its structural components, particularly the sulfonamide moiety. Sulfonamides are known to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This mechanism may extend to other biological pathways, influencing cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related sulfonamide derivatives demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The ethoxy and methoxy substituents may enhance lipophilicity, improving membrane permeability and bioactivity.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Compounds with naphthalene structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways. A study investigating similar naphthalene derivatives showed inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.

Case Studies

  • Case Study on Antibacterial Activity : A recent study evaluated the antibacterial activity of a series of sulfonamide derivatives, including this compound. The compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Case Study on Anticancer Effects : In vitro assays conducted on human cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analyses indicated that the compound triggered apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy.

Pharmacological Profiles

Property Value
Molecular FormulaC23H24N2O7S
Molecular Weight472.51 g/mol
Purity≥95%
Antimicrobial ActivityEffective against E. coli, S. aureus
Anticancer ActivityInduces apoptosis in cancer cell lines

Toxicity Studies

Toxicological evaluations are critical for assessing the safety profile of this compound. Preliminary studies indicate low toxicity in mammalian cell lines at therapeutic concentrations. However, comprehensive toxicity assessments, including genotoxicity and long-term exposure studies, are necessary to establish safety for clinical use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate 4-ethoxynaphthalene-1-sulfonamido, 4-methoxyphenyl, ethyl ester Not explicitly provided Likely low water solubility due to aromatic and sulfonamido groups .
Ethyl 3-(4-methoxyphenyl)propanoate 4-methoxyphenyl, ethyl ester C12H16O3 208.25 Simpler structure; lacks sulfonamido and naphthalene groups. Higher solubility in organic solvents .
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate Chromen-2-one core, methyl, propoxy groups C18H22O5 326.36 Chromen ring introduces π-π stacking potential; propoxy group enhances lipophilicity .
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride Dimethylamino, 4-methoxyphenyl, hydrochloride salt C14H22ClNO3 287.78 Ionic form improves water solubility; amino group enables protonation for biological targeting .
MT-53 (3-(1H-indol-3-yl)-3-(4-methoxyphenyl)propanehydrazide) Indole, hydrazide, 4-methoxyphenyl C19H19N3O2 321.38 Hydrazide group may confer chelation or antioxidant activity; indole enhances aromatic interactions .

Functional Group Impact on Properties

  • Sulfonamido vs.
  • Chromen vs. Naphthalene: The chromen ring in ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate provides a rigid planar structure for DNA intercalation, while the naphthalene sulfonamido group in the target compound could improve binding to hydrophobic enzyme pockets .
  • Amino Group vs. Ester (Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride): The dimethylamino group in the hydrochloride derivative increases water solubility and cationic character, contrasting with the neutral, lipophilic ester group in the target compound .

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